3-Cyano-4-(dimethylamino)phenylboronic acid - 2377609-65-7

3-Cyano-4-(dimethylamino)phenylboronic acid

Catalog Number: EVT-3067302
CAS Number: 2377609-65-7
Molecular Formula: C9H11BN2O2
Molecular Weight: 190.01
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine (2,6-dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine)

Compound Description: Nifedipine is a calcium channel antagonist used to treat hypertension and angina. [] Studies have explored the relationship between its structure and biological activity, specifically its ability to inhibit calcium-dependent muscle responses. []

Relevance: Although Nifedipine belongs to the 1,4-dihydropyridine class and 3-cyano-4-(dimethylamino)phenylboronic acid belongs to the phenylboronic acid class, both compounds exhibit structural similarities. They both possess a phenyl ring with substituents at the 1,3, and 4 positions. This structural similarity highlights the importance of these positions in influencing biological activity and makes Nifedipine a relevant comparison point for understanding the potential activities of 3-cyano-4-(dimethylamino)phenylboronic acid. []

(E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide

Compound Description: This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) family of kinases, particularly useful in treating EGFR-affected cancers. [, , ] It exists in various crystalline forms, including a maleate salt form, which has been studied for its preparation and use in pharmaceutical compositions. [, , ]

Relevance: This compound and 3-cyano-4-(dimethylamino)phenylboronic acid share a key structural element: the 4-(dimethylamino)phenyl group. The consistent presence of this group in molecules exhibiting biological activity against significant drug targets like EGFR suggests it might play a vital role in binding interactions or influencing the overall pharmacophore. [, , ] Exploring the properties of 3-cyano-4-(dimethylamino)phenylboronic acid could provide insights into the contribution of this group to the activity of this EGFR inhibitor and other related compounds.

2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives

Compound Description: This series of compounds demonstrates inhibitory activity against IKK-β (nuclear factor kappa B kinase subunit beta), a crucial modulator of the NF-κB pathway. [] In silico studies, including QSAR, docking, and molecular dynamics simulations, have been conducted on these derivatives to evaluate their potential as drug candidates for cancer and rheumatoid arthritis. []

3-[2-cyano-4-(dimethylamino)phenyl]alanine (CDAPA)

Compound Description: CDAPA is a non-natural amino acid with environment-sensitive fluorescence properties. [] It exhibits low fluorescence in water but displays significantly enhanced fluorescence intensity and lifetime in non-aqueous environments, making it a potential small fluorescent probe for studying protein environments. []

Relevance: CDAPA shares the exact core structure with 3-cyano-4-(dimethylamino)phenylboronic acid, with the only difference being the presence of an alanine moiety attached to the phenyl ring in CDAPA. [] This structural similarity makes CDAPA particularly interesting for understanding the physicochemical properties of the 3-cyano-4-(dimethylamino)phenyl moiety, especially its interaction with different solvents.

3-Cyano-4-anilino-5-formyl-2-pyridone and 3-chloro-4-cyanobenzo[b][1,6]naphthyridine

Compound Description: These compounds are synthesized through the hydrolysis of 1-substituted 5-cyano-6-(8-dimethylamino)vinyl-4-pyrimidinones. [] The formation of these compounds, particularly 3-chloro-4-cyanobenzo[b][1,6]naphthyridine via cyclization of 3-cyano-4-anilino-5-formyl-2-pyridone, highlights the reactivity of these structures and their potential as intermediates in organic synthesis. []

Relevance: While not directly analogous in structure, the synthetic route to these compounds involves intermediates possessing both a cyano group and a substituted amino group on a phenyl ring, mirroring the key structural features of 3-cyano-4-(dimethylamino)phenylboronic acid. [] Understanding the reactivity and transformation of these intermediates might offer insights into potential synthetic pathways or modifications for 3-cyano-4-(dimethylamino)phenylboronic acid, potentially leading to the development of new derivatives or applications in organic synthesis.

1-Cyano-4-dimethylaminopyridinium salts

Compound Description: These salts, including the perchlorate and fluoroborate forms, serve as water-soluble reagents for the selective cyanylation of protein sulfhydryl groups. [] They react rapidly with thiols, exemplified by their ability to inhibit papain activity and cyanylate cysteine residues in the insulin B-chain. []

Relevance: These salts highlight the reactivity of the cyano group in conjunction with a dimethylamino substituent, albeit in a pyridinium ring system instead of the phenyl ring present in 3-cyano-4-(dimethylamino)phenylboronic acid. [] This comparison underscores the potential of the cyano group in 3-cyano-4-(dimethylamino)phenylboronic acid to participate in similar reactions, albeit with potentially different reactivity and selectivity depending on the reaction conditions and target molecules.

3-Cyano-4-(N,N-dimethyl­amino)-6-phenyl-2H-pyran-2-one

Compound Description: This compound was isolated as a by-product from the reaction of ethyl 2-cyano-3,3-bis­(methyl­thio)­acryl­ate with acetophenone. [] Its structure, characterized by X-ray crystallography, reveals two independent molecules with varying dihedral angles between the pyran ring and the phenyl group. []

Relevance: This compound exhibits structural similarities to 3-cyano-4-(dimethylamino)phenylboronic acid, specifically the presence of both a cyano group at the 3-position and a dimethylamino group at the 4-position of a six-membered ring. [] Although the core ring systems differ (pyran-2-one vs. phenyl), this similarity suggests that further investigation into the conformational flexibility and potential intermolecular interactions of 3-cyano-4-(dimethylamino)phenylboronic acid might be insightful. Understanding these structural features could be valuable in the context of drug design and predicting potential binding interactions with biological targets.

Y-700 (1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic Acid)

Compound Description: Y-700 is a potent xanthine oxidoreductase (XOR) inhibitor. [] It exhibits a mixed-type inhibition mechanism and binds tightly to both active and inactive forms of XOR. [] This compound effectively lowers plasma urate levels in animal models, highlighting its potential as a treatment for hyperuricemia and related diseases. []

Relevance: Y-700 shares a significant structural similarity with 3-cyano-4-(dimethylamino)phenylboronic acid in the form of the 3-cyano-4-alkoxyphenyl moiety. [] Although Y-700 has a 2,2-dimethylpropoxy group at the 4-position of the phenyl ring while 3-cyano-4-(dimethylamino)phenylboronic acid has a dimethylamino group, the shared 3-cyano-4-alkoxyphenyl moiety suggests a possible common pharmacophore. This resemblance suggests that modifications to the alkoxy substituent at the 4-position of the phenyl ring in both compounds might significantly impact their binding affinity and selectivity towards XOR or other potential targets.

3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide (NNC 25-2504)

Compound Description: NNC 25-2504 is a highly potent and orally available antagonist of the human glucagon receptor (hGluR). [] It exhibits noncompetitive antagonism with high affinity, effectively inhibiting glucagon-stimulated glucose production. [] This compound's promising pharmacological profile makes it a potential candidate for treating hyperglucagonemia and hyperglycemia. []

Relevance: Although structurally distinct, the development of NNC 25-2504 stemmed from optimizing alkylidene hydrazide-based hGluR antagonists, a process that involved exploring a wide range of substitutions on the phenyl ring. [] This research emphasizes the importance of substituent modifications on a phenyl ring for achieving desired biological activity. While NNC 25-2504 does not share a direct structural resemblance with 3-cyano-4-(dimethylamino)phenylboronic acid, the knowledge gained from optimizing its structure underscores the potential of modifying the substituents on the phenyl ring of 3-cyano-4-(dimethylamino)phenylboronic acid to potentially discover new compounds with improved potency, selectivity, or pharmacokinetic properties.

Properties

CAS Number

2377609-65-7

Product Name

3-Cyano-4-(dimethylamino)phenylboronic acid

IUPAC Name

[3-cyano-4-(dimethylamino)phenyl]boronic acid

Molecular Formula

C9H11BN2O2

Molecular Weight

190.01

InChI

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3

InChI Key

SYQJXRPGAWLFGL-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.